2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol is a complex organic compound featuring multiple imidazolidinyl and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-[1,3-Bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol can be approached through multi-step organic synthesis. The key steps involve:
Formation of Imidazolidinyl Groups: This can be achieved by reacting appropriate diamines with aldehydes or ketones under acidic conditions to form imidazolidines.
Attachment of Phenolic Groups: The phenolic groups can be introduced through electrophilic aromatic substitution reactions, where phenol derivatives react with the imidazolidinyl intermediates.
Final Assembly: The final compound is assembled by linking the imidazolidinyl and phenolic intermediates through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The imidazolidinyl groups can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Incorporation into polymers or materials for enhanced properties.
Chemical Manufacturing: Use as a building block in the production of other chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Therapeutics: It could interact with cellular receptors or pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A simpler phenolic compound with two phenol groups.
Imidazolidinyl Urea: A compound with imidazolidinyl groups used in cosmetics.
Uniqueness
Complexity: The compound’s structure is more complex, offering unique interactions and properties.
Versatility: Its multiple functional groups provide diverse reactivity and applications.
Properties
IUPAC Name |
2-[[2-[4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O4/c45-35-13-5-1-9-31(35)25-41-21-22-42(26-32-10-2-6-14-36(32)46)39(41)29-17-19-30(20-18-29)40-43(27-33-11-3-7-15-37(33)47)23-24-44(40)28-34-12-4-8-16-38(34)48/h1-20,39-40,45-48H,21-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCBGPDQVUHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)CC7=CC=CC=C7O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.